(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE
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Overview
Description
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is a chemical compound with the molecular formula C21H16Cl2N2. It is known for its unique structure, which includes a carbazole moiety and a dichloroaniline group.
Preparation Methods
The synthesis of (E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE typically involves the condensation of 3,4-dichloroaniline with 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE can be compared with other similar compounds, such as:
- 3,4-dichloro-N-[(E)-(3-nitrophenyl)methylidene]aniline
- 3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The unique combination of the carbazole moiety and dichloroaniline group in this compound sets it apart from other related compounds .
Properties
Molecular Formula |
C21H16Cl2N2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H16Cl2N2/c1-2-25-20-6-4-3-5-16(20)17-11-14(7-10-21(17)25)13-24-15-8-9-18(22)19(23)12-15/h3-13H,2H2,1H3 |
InChI Key |
YFECVOZFBGAPFG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
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